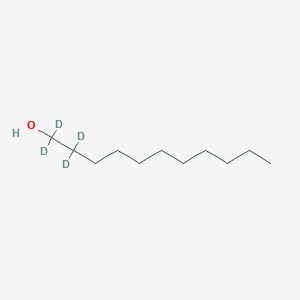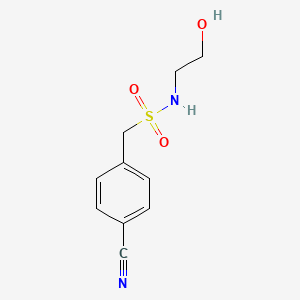
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is an organic compound that features a cyanophenyl group, a hydroxyethyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reactors, more efficient mixing, and possibly continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(4-carboxyphenyl)-N-(2-hydroxyethyl)methanesulfonamide
Reduction: 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The hydroxyethyl and sulfonamide groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- 1-(4-carboxyphenyl)-N-(2-hydroxyethyl)methanesulfonamide
- 1-(4-methylphenyl)-N-(2-hydroxyethyl)methanesulfonamide
Uniqueness
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.
Propiedades
Fórmula molecular |
C10H12N2O3S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c11-7-9-1-3-10(4-2-9)8-16(14,15)12-5-6-13/h1-4,12-13H,5-6,8H2 |
Clave InChI |
NXOUHYCWKMJXRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)NCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
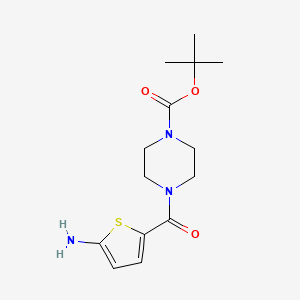
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
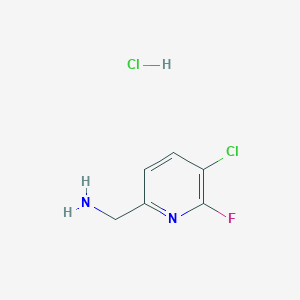
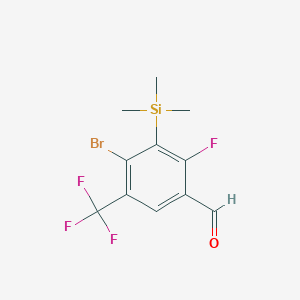
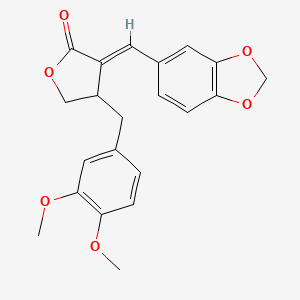



![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)
